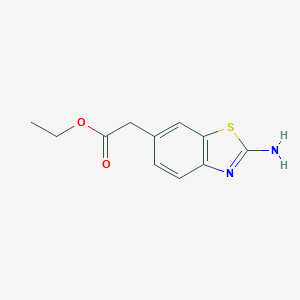

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester

Overview

Description

“(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester” is a chemical compound with the CAS Number: 68195-02-8 . It has a molecular weight of 237.3 and its IUPAC name is ethyl 2-(2-amino-1H-1lambda3-benzo[d]thiazol-6-yl)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5,16H,2,6H2,1H3,(H2,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications

Chemistry and Structural Properties

Benzothiazole derivatives, including compounds like "(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester," are recognized for their chemical variability and the ability to participate in complex formation. They exhibit a wide range of properties, including spectroscopic, magnetic, and electrochemical activities. The structural diversity of these compounds allows for their use in developing new materials and drugs, indicating significant potential in research and application areas (Boča, Jameson, & Linert, 2011; Zhilitskaya, Shainyan, & Yarosh, 2021).

Biological and Pharmacological Applications

Benzothiazole derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. They are found in many synthetic bioactive molecules and natural products, displaying antiviral, antimicrobial, anti-inflammatory, and antitumor activities. The unique properties of the benzothiazole scaffold make it a crucial moiety for developing pharmacologically active compounds, highlighting its rapid growth and interest within the medicinal chemistry field (Bhat & Belagali, 2020; Elamin, Abd Elaziz, & Abdallah, 2020).

Antioxidant Properties

The antioxidant capacities of benzothiazole derivatives have been explored, demonstrating their potential in preventing oxidative stress and related diseases. The reaction pathways involved in their antioxidant activities provide insights into developing new antioxidants with improved efficacy and specificity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Chemotherapeutic Potential

The chemotherapeutic applications of benzothiazole derivatives have been extensively reviewed, highlighting their potential as anticancer agents. These compounds exhibit a wide range of activities against various cancer cell lines, making them promising candidates for drug development and cancer therapy (Kamal, Hussaini, & Mohammed, 2015; Ahmed et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

ethyl 2-(2-amino-1,3-benzothiazol-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYRGKVSKZCQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B505501.png)

![N-[2-chloro-5-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505502.png)

![N-[5-(butanoylamino)-2-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B505503.png)

![N-(4-chloro-3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B505504.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B505506.png)

![4-cyano-2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B505508.png)

![3,5-dichloro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B505510.png)

![N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505513.png)

![N-{4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505515.png)

![N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505516.png)

![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B505518.png)

![N-{4-[(4-ethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505519.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B505521.png)